(3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is a chemical compound characterized by its unique molecular structure and properties. It is classified under the category of organic compounds, specifically as an amine derivative due to the presence of the amine functional group. The compound's IUPAC name reflects its structural components, which include a chlorophenyl group and a trifluoromethyl-substituted pyridine ring. Its CAS number is 2247105-51-5, indicating its registration in chemical databases for regulatory and research purposes.
The synthesis of (3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine can be approached through various methods, typically involving the reaction of appropriate starting materials under controlled conditions.
The molecular structure of (3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine can be represented by the following characteristics:
The compound's structural representation can be visualized using SMILES notation: Clc1cccc(c1)C(c1ccc(nc1)C(F)(F)F)N
. This notation provides a compact way to describe the molecular structure for computational chemistry applications.
(3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine can participate in various chemical reactions typical of amines and aromatic compounds.
The reactivity of this compound can be influenced by the electron-withdrawing effects of both the trifluoromethyl group and the chlorine substituent on the aromatic ring.
The mechanism of action for (3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine primarily relates to its interactions within biological systems, particularly in pharmacological contexts.
Research into similar compounds suggests potential applications in targeting neurotransmitter systems or acting as inhibitors in metabolic pathways.
The physical and chemical properties of (3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine are crucial for understanding its behavior in various environments.
(3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine has potential applications in various scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0